molecular formula C28H32FN3O5 B611126 TAK-828F

TAK-828F

カタログ番号: B611126
分子量: 509.6 g/mol
InChIキー: ICMFYVOUDGRBLG-NJMNTPMDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAK-828Fは、レチノイン酸関連孤児受容体ガンマt(RORγt)の選択的逆アゴニストとして作用する、経口投与可能な新規化合物です。 この化合物は、Th17細胞の活性を標的とし、調節することにより、炎症性疾患、特に炎症性腸疾患(IBD)の治療において顕著な可能性を示しています .

準備方法

TAK-828Fの合成には、シクロブチリデンメルドラム酸誘導体の水素化ホウ素ナトリウム(NaBH4)によるジアステレオ選択的還元など、いくつかの重要なステップが含まれます。このプロセスには、ウィッティヒオレフィン化、水素化、アミド化反応も含まれます。 合成の全体的な収率は、いくつかのステップの最適化と合理化により、23%から39%に向上しました .

化学反応解析

This compoundは、以下を含むさまざまな化学反応を起こします。

科学研究への応用

This compoundは、炎症性疾患の治療における可能性について、広く研究されてきました。 その主な用途は、炎症性腸疾患(IBD)の治療であり、Th17細胞およびTh1/17細胞の数を減らし、IL-17AおよびIL-17Fなどの炎症促進性サイトカインの発現を抑制し、IL-10などの抗炎症性サイトカインの発現を増加させる効果を示しています . さらに、this compoundは、多発性硬化症、関節リウマチ、乾癬などの他の自己免疫疾患の治療における可能性についても調査されています .

科学的研究の応用

Pharmacological Profile

The pharmacological evaluation of TAK-828F reveals its strong binding affinity to RORγt, as demonstrated through various assays including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and surface plasmon resonance (SPR) . In preclinical studies, oral administration of this compound significantly mitigated colitis symptoms in mouse models by reducing Th17 and Th1/17 cell populations and enhancing the expression of protective mucosal proteins like zonula occludens-1 (ZO-1) and mucin 2 (Muc2) .

Inflammatory Bowel Disease

This compound has shown promising results in treating inflammatory bowel disease. In a mouse model of colitis, the compound demonstrated a dose-dependent protective effect against disease progression, reducing the severity of inflammation and promoting healing of the intestinal barrier . The modulation of cytokine profiles towards anti-inflammatory responses further supports its potential as a therapeutic agent for IBD.

Rheumatoid Arthritis and Psoriasis

Given RORγt's role in mediating inflammatory responses, this compound is also being explored for its applications in rheumatoid arthritis and psoriasis. The compound's ability to inhibit IL-17 production positions it as a candidate for managing these chronic inflammatory conditions . Ongoing research aims to elucidate its effects on joint inflammation and skin lesions associated with these diseases.

Case Studies

Case Study 1: Efficacy in Colitis Models
A study investigating the effects of this compound on activated T cell transfer mouse colitis models revealed that treatment with this compound at doses of 1 mg/kg and 3 mg/kg significantly reduced clinical symptoms compared to control groups. The study highlighted the compound's ability to lower Th17 cell populations while increasing IL-10 levels, an anti-inflammatory cytokine .

Case Study 2: Safety Profile
In a Phase 1 clinical trial assessing the safety and tolerability of this compound in healthy participants, no serious adverse events were reported. The pharmacokinetics profile indicated that this compound was well-tolerated at escalating doses, supporting further investigation into its therapeutic potential .

作用機序

類似化合物との比較

TAK-828Fは、RORγt逆アゴニストとしての高い選択性と効力において独特です。類似の化合物には、SR2211やGSK2981278などの他のRORγt阻害剤や逆アゴニストがあります。 this compoundは、強い結合親和性、経口バイオアベイラビリティ、および炎症性疾患の前臨床モデルにおける有効性によって際立っています .

生物活性

TAK-828F is a novel compound developed as a selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt), which plays a crucial role in the differentiation and activation of T helper 17 (Th17) cells. These cells are implicated in various autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of RORγt, which is essential for the differentiation of Th17 cells. The compound has been shown to:

  • Inhibit IL-17 Production : this compound significantly reduces interleukin-17 (IL-17) production in both mouse splenocytes and human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner, with effective concentrations ranging from 0.01 to 10 μM .
  • Suppress Th17 Differentiation : At a concentration of 100 nM, this compound inhibits the differentiation of naive T cells into Th17 and Th1/17 cells without affecting Th1 cell differentiation .
  • Regulate Cytokine Production : The compound also decreases the production of Th17-related cytokines such as IL-17F and IL-22 while not impacting IFN-γ levels, indicating a selective modulation of the immune response .

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various assays:

Property Findings
Binding Affinity High affinity for RORγt demonstrated via TR-FRET and SPR biosensor assays .
Selectivity Selective inhibition against RORγt compared to RORα and RORβ .
Cytokine Inhibition Significant reduction in IL-17 production in stimulated PBMCs from patients with ulcerative colitis (UC) and Crohn's disease (CD) .
In Vivo Efficacy Oral administration showed promising results in a naive T cell transfer mouse model for colitis .

Clinical Studies

This compound has undergone initial clinical evaluation to assess its safety and tolerability. A clinical trial involving 24 healthy participants assessed multiple oral doses of this compound. Key outcomes included:

  • Safety Profile : Monitoring for treatment-emergent adverse events (TEAEs) over a period following drug administration.
  • Pharmacokinetics : Evaluation of maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the concentration-time curve (AUC) for understanding drug absorption and metabolism .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Ulcerative Colitis : In vitro studies demonstrated that this compound effectively inhibited IL-17A mRNA induction in PBMCs from UC patients, suggesting its potential role in managing inflammatory bowel diseases .
  • Autoimmune Disease Models : Efficacy in mouse models has shown that this compound can ameliorate symptoms associated with autoimmune conditions by restoring the balance between Th17 and regulatory T cells (Tregs) .

特性

IUPAC Name

2-[3-[(5R)-5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN3O5/c1-28(2)8-6-16-13-18(14-20(29)24(16)28)30-26(35)25-19-4-5-22(37-3)31-21(19)7-9-32(25)27(36)17-10-15(11-17)12-23(33)34/h4-5,13-15,17,25H,6-12H2,1-3H3,(H,30,35)(H,33,34)/t15?,17?,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMFYVOUDGRBLG-NJMNTPMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)[C@H]3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TAK-828F
Reactant of Route 2
TAK-828F
Reactant of Route 3
TAK-828F
Reactant of Route 4
TAK-828F
Reactant of Route 5
TAK-828F
Reactant of Route 6
TAK-828F

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。